molecular formula C19H16ClN3O3S B2489987 1-(4-chloro-3-nitrobenzoyl)-2,2-dimethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione CAS No. 899782-14-0

1-(4-chloro-3-nitrobenzoyl)-2,2-dimethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione

Cat. No.: B2489987
CAS No.: 899782-14-0
M. Wt: 401.87
InChI Key: XNUUCLIAHQNCHC-UHFFFAOYSA-N
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Description

1-(4-chloro-3-nitrobenzoyl)-2,2-dimethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-nitrobenzoyl group, a dimethyl group, and a methylphenyl group attached to an imidazole-thione core.

Preparation Methods

The synthesis of 1-(4-chloro-3-nitrobenzoyl)-2,2-dimethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the acylation of 4-chloro-3-nitrobenzoic acid with 2,2-dimethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

1-(4-chloro-3-nitrobenzoyl)-2,2-dimethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-chloro-3-nitrobenzoyl)-2,2-dimethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-chloro-3-nitrobenzoyl)-2,2-dimethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in electrophilic reactions, further contributing to its activity .

Comparison with Similar Compounds

1-(4-chloro-3-nitrobenzoyl)-2,2-dimethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione can be compared with similar compounds such as:

These compounds share similar functional groups but differ in their specific applications and reactivity, highlighting the uniqueness of this compound.

Properties

IUPAC Name

(4-chloro-3-nitrophenyl)-[2,2-dimethyl-4-(4-methylphenyl)-5-sulfanylideneimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3S/c1-11-4-6-12(7-5-11)16-18(27)22(19(2,3)21-16)17(24)13-8-9-14(20)15(10-13)23(25)26/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUUCLIAHQNCHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(N(C2=S)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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